molecular formula C11H17ClN2O B3173059 N-[3-(2-Amino-6-chlorophenoxy)propyl]-N,N-dimethylamine CAS No. 946772-37-8

N-[3-(2-Amino-6-chlorophenoxy)propyl]-N,N-dimethylamine

Cat. No.: B3173059
CAS No.: 946772-37-8
M. Wt: 228.72 g/mol
InChI Key: DGNYYDCNGZSSLG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2-Amino-6-chlorophenoxy)propyl]-N,N-dimethylamine typically involves the reaction of 2-amino-6-chlorophenol with 3-chloropropylamine under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The resulting product is then treated with dimethylamine to yield the final compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

N-[3-(2-Amino-6-chlorophenoxy)propyl]-N,N-dimethylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium hydroxide, dimethylamine.

Major Products Formed

Scientific Research Applications

N-[3-(2-Amino-6-chlorophenoxy)propyl]-N,N-dimethylamine is widely used in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and chemical reactions.

    Biology: Employed in proteomics research to study protein interactions and functions.

    Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and intermediates

Mechanism of Action

The mechanism of action of N-[3-(2-Amino-6-chlorophenoxy)propyl]-N,N-dimethylamine involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. The pathways involved include modulation of protein-protein interactions and enzyme inhibition .

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(2-Amino-6-chlorophenoxy)propyl]-N,N-diethylamine
  • N-[3-(2-Amino-6-chlorophenoxy)propyl]-N,N-dipropylamine
  • N-[3-(2-Amino-6-chlorophenoxy)propyl]-N,N-dibutylamine

Uniqueness

N-[3-(2-Amino-6-chlorophenoxy)propyl]-N,N-dimethylamine is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in diverse scientific fields make it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

3-chloro-2-[3-(dimethylamino)propoxy]aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17ClN2O/c1-14(2)7-4-8-15-11-9(12)5-3-6-10(11)13/h3,5-6H,4,7-8,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGNYYDCNGZSSLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCOC1=C(C=CC=C1Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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